molecular formula C8H5NOS B8593297 2,1-Benzisothiazole-4-carboxaldehyde

2,1-Benzisothiazole-4-carboxaldehyde

Cat. No. B8593297
M. Wt: 163.20 g/mol
InChI Key: MCMHMOCILXMNRV-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

Under nitrogen atmosphere, dimethyl sulfoxide (10.8 mL, 153 mmol) was added to a solution of oxalyl chloride (6.68 mL, 76.0 mmol) in dichloromethane (200 mL) at −78° C., and the mixture was stirred for 30 min. To the reaction mixture was added a solution of 2,1-benzisothiazol-4-ylmethanol (4.20 g, 25.4 mmol) in dichloromethane (54 mL), and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (32.2 mL, 229 mmol) at −78° C., and the mixture was stirred for 1 hr. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80) to give the title compound (3.94 g, yield 95%).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two
Quantity
32.2 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[N:11]1[S:12][CH:13]=[C:14]2[C:19]([CH2:20][OH:21])=[CH:18][CH:17]=[CH:16][C:15]=12.C(N(CC)CC)C>ClCCl>[N:11]1[S:12][CH:13]=[C:14]2[C:19]([CH:20]=[O:21])=[CH:18][CH:17]=[CH:16][C:15]=12

Inputs

Step One
Name
Quantity
10.8 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
6.68 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
N=1SC=C2C1C=CC=C2CO
Name
Quantity
54 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
32.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hr
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1SC=C2C1C=CC=C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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